4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole
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Overview
Description
4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is an organic compound with a complex structure that includes a methoxy group, a nitroethanyl group, and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole typically involves the nitration of a precursor compound followed by a series of chemical reactions to introduce the methoxy and benzodioxole groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Methoxy-6-(2-aminoethyl)-1,3-benzodioxole.
Scientific Research Applications
4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and benzodioxole groups can interact with various enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-β-nitrostyrene
- 1-Methoxy-4-(2-nitrovinyl)benzene
- Benzene, 1-methoxy-2-(2-nitroethenyl)-
Uniqueness
4-Methoxy-6-(2-nitroethanyl)-1,3-benzodioxole is unique due to the presence of both a methoxy group and a benzodioxole ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Properties
IUPAC Name |
4-methoxy-6-(2-nitroethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-8-4-7(2-3-11(12)13)5-9-10(8)16-6-15-9/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLKFXWLIUUMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696547 |
Source
|
Record name | 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15896-78-3 |
Source
|
Record name | 4-Methoxy-6-(2-nitroethyl)-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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